Tert-butyl 3-methylbut-3-enylcarbamate
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Overview
Description
Tert-butyl 3-methylbut-3-enylcarbamate is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3-methylbut-3-enyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methylbut-3-enylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-methylbut-3-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems, which allow for precise control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylbut-3-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates or other derivatives .
Scientific Research Applications
Tert-butyl 3-methylbut-3-enylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylbut-3-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 3-methylbut-3-enyl group.
Tert-butyl 3-(aminomethyl)phenylcarbamate: Another carbamate derivative with an aminomethylphenyl group instead of the 3-methylbut-3-enyl group.
Uniqueness
Tert-butyl 3-methylbut-3-enylcarbamate is unique due to the presence of both the tert-butyl and 3-methylbut-3-enyl groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl N-(3-methylbut-3-enyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h1,6-7H2,2-5H3,(H,11,12) |
InChI Key |
FWDKUJZYJNNKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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